molecular formula C14H12N2O4 B12407399 dichotomine B

dichotomine B

Cat. No.: B12407399
M. Wt: 272.26 g/mol
InChI Key: PKSXEHHRROSXPR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dichotomine B is typically isolated from Stellariae Radix through a series of extraction and purification processes . The preparation involves the collection of Stellariae Radix, followed by drying and grinding. The powdered material is then subjected to solvent extraction, usually with ethanol or methanol, to obtain the crude extract. This extract is further purified using chromatographic techniques to isolate this compound .

Industrial Production Methods: The process is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dichotomine B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C14H12N2O4/c17-6-11(18)13-12-8(5-10(16-13)14(19)20)7-3-1-2-4-9(7)15-12/h1-5,11,15,17-18H,6H2,(H,19,20)/t11-/m0/s1

InChI Key

PKSXEHHRROSXPR-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)[C@H](CO)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(CO)O)C(=O)O

Origin of Product

United States

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